molecular formula C15H12ClNO4 B12740196 4-Chloro-3-methylphenyl 2-((aminocarbonyl)oxy)benzoate CAS No. 88599-68-2

4-Chloro-3-methylphenyl 2-((aminocarbonyl)oxy)benzoate

Cat. No.: B12740196
CAS No.: 88599-68-2
M. Wt: 305.71 g/mol
InChI Key: QRMOMHYVKXFJIY-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 2-((aminocarbonyl)oxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro-substituted methylphenyl group and an aminocarbonyl-oxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl 2-((aminocarbonyl)oxy)benzoate typically involves the esterification of 4-chloro-3-methylphenol with 2-((aminocarbonyl)oxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 2-((aminocarbonyl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted position using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Chloro-3-methylphenyl 2-((aminocarbonyl)oxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl 2-((aminocarbonyl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A precursor in the synthesis of 4-Chloro-3-methylphenyl 2-((aminocarbonyl)oxy)benzoate.

    2-((Aminocarbonyl)oxy)benzoic acid: Another precursor used in the synthesis.

    4-Chloro-3,5-dimethylphenol: A structurally similar compound with different substitution patterns.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

88599-68-2

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

(4-chloro-3-methylphenyl) 2-carbamoyloxybenzoate

InChI

InChI=1S/C15H12ClNO4/c1-9-8-10(6-7-12(9)16)20-14(18)11-4-2-3-5-13(11)21-15(17)19/h2-8H,1H3,(H2,17,19)

InChI Key

QRMOMHYVKXFJIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2OC(=O)N)Cl

Origin of Product

United States

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